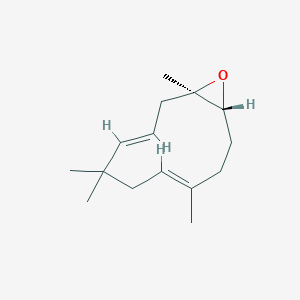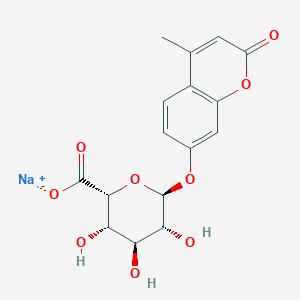
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a carbohydrate acid and organic sodium saltThis disorder is characterized by a deficiency in the α-L-iduronidase enzyme, leading to the accumulation of glucosaminoglycans .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the reaction of 4-methylumbelliferone with a-L-idopyranosiduronic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain consistency and quality .
化学反应分析
Types of Reactions
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by α-L-iduronidase to release 4-methylumbelliferone, which emits fluorescence.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: α-L-iduronidase enzyme is commonly used under physiological conditions (pH 7.4, 37°C) to hydrolyze the compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, but specific conditions depend on the desired outcome.
Major Products Formed
Hydrolysis: The primary product is 4-methylumbelliferone, which is a fluorescent compound.
Other Reactions: Depending on the reagents and conditions, various intermediates and by-products can be formed.
科学研究应用
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various enzymatic assays.
Biology: Essential in the study of lysosomal storage disorders, particularly Hurler syndrome.
Medicine: Helps in the diagnosis and monitoring of enzyme deficiencies related to mucopolysaccharidosis.
Industry: Utilized in the production of diagnostic kits and research reagents
作用机制
The compound acts as a substrate for α-L-iduronidase and iduronate-2-sulfatase. When these enzymes act on the compound, they cleave the glycosidic bond, releasing 4-methylumbelliferone. This release results in a fluorescent signal, which can be measured to determine enzyme activity. The molecular targets are the enzymes α-L-iduronidase and iduronate-2-sulfatase, and the pathway involves the hydrolysis of the glycosidic bond .
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl α-L-idopyranosiduronic acid 2-sulfate disodium salt: Another fluorogenic substrate used in similar assays.
4-Methylumbelliferyl β-D-glucuronide: Used in assays for β-glucuronidase activity.
4-Methylumbelliferyl α-D-galactopyranoside: Used in assays for α-galactosidase activity
Uniqueness
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is unique due to its specific application in diagnosing Hurler syndrome and its high sensitivity as a fluorogenic substrate. Its ability to emit fluorescence upon enzymatic action makes it a valuable tool in biochemical assays .
属性
IUPAC Name |
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1/t11-,12-,13+,14+,16+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQUWOKCARXPZ-OMZMBYLHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89157-94-8 |
Source


|
| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
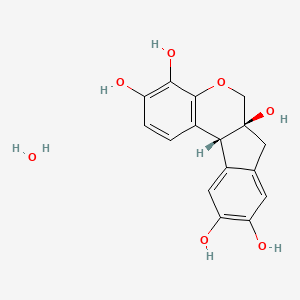


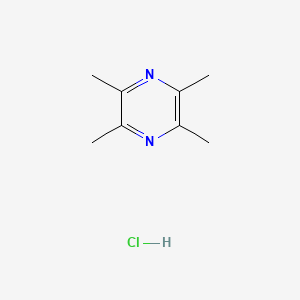
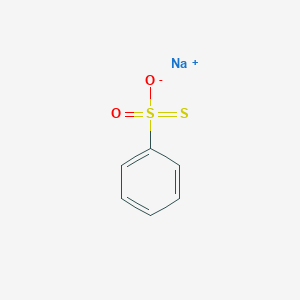
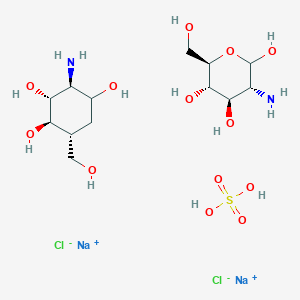
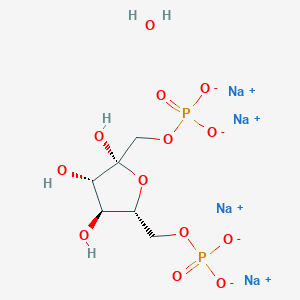
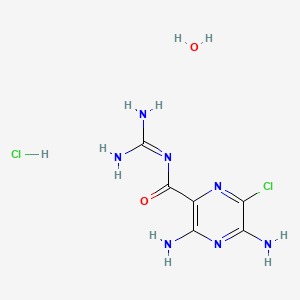
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B7943567.png)
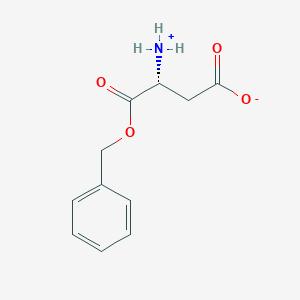
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)
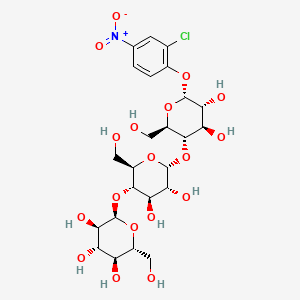
![sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate](/img/structure/B7943588.png)
